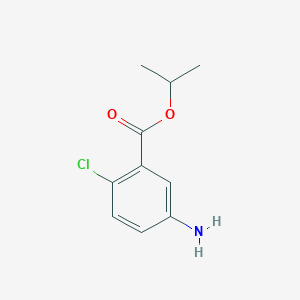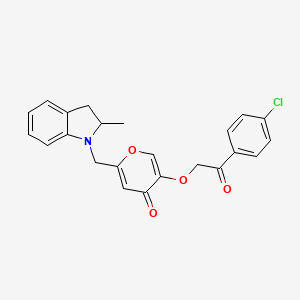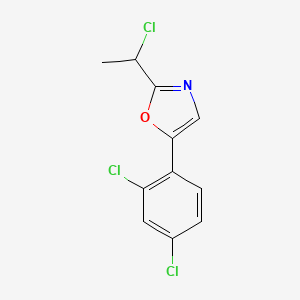![molecular formula C20H34N6OS B2571678 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 941986-03-4](/img/structure/B2571678.png)
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a complex compound within the pyrazolo[3,4-d]pyrimidine family These compounds are often studied for their potential biological activities, including antiproliferative and anti-inflammatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide involves a multi-step process:
Step 1: Synthesize the pyrazolo[3,4-d]pyrimidine core by reacting appropriate precursors under acidic or basic conditions.
Step 2: Introduce the ethylthio group through nucleophilic substitution, typically using ethylthiol in the presence of a base such as sodium hydride (NaH).
Step 3: Incorporate the isopropylamino group via amination, where the precursor is reacted with isopropylamine.
Step 4: Attach the propylpentanamide chain to the pyrazolo[3,4-d]pyrimidine intermediate through an amide coupling reaction, commonly using agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions to maximize yield and minimize by-products is critical. This may involve:
Using continuous flow reactors to maintain consistent reaction conditions.
Employing high-throughput screening to identify the most efficient catalysts and solvents.
Implementing rigorous purification techniques like recrystallization and column chromatography to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide undergoes various reactions, including:
Oxidation: Can oxidize at the ethylthio group to form a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The halogen atoms, if present, can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Base catalysts like potassium carbonate (K2CO3), solvent such as dimethylformamide (DMF).
Major Products Formed
Sulfoxides/Sulfones: From oxidation.
Amines: From reduction.
Substituted derivatives: From nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Materials Science: Application in the development of new polymers or materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known active compounds.
Signaling Pathways: Studied for its effects on cellular signaling pathways, potentially influencing cell growth and apoptosis.
Medicine
Antiproliferative Agents: Investigated for its potential use in cancer therapy.
Anti-inflammatory Agents: Evaluated for its ability to reduce inflammation.
Industry
Pharmaceutical Development: As a lead compound for developing new drugs.
Agriculture: Potential use in developing new agrochemicals.
Mechanism of Action
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide exerts its effects primarily through:
Molecular Targets: Interacts with specific proteins and enzymes, inhibiting or activating their functions.
Pathways: Influences signaling pathways, which can affect cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide stands out among related compounds due to its unique structural features, such as the ethylthio and isopropylamino groups, which may confer specific biological activities.
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: General class of compounds with similar core structures but different functional groups.
Thioether-containing compounds: Compounds with similar sulfur-based functional groups.
Amino-substituted pyrazolopyrimidines: Compounds with similar amino group substitutions.
The specificity and combination of these structural features in this compound render it a subject of interest for various scientific research applications.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N6OS/c1-6-9-15(10-7-2)19(27)21-11-12-26-18-16(13-22-26)17(23-14(4)5)24-20(25-18)28-8-3/h13-15H,6-12H2,1-5H3,(H,21,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKRHINUXBJUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NC(C)C)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2571599.png)

![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2571601.png)

![3,6-dichloro-N-{3-[(cyclohexanesulfinyl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2571606.png)
![N-{5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(4-methylphenoxy)acetamide](/img/structure/B2571607.png)

![4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2571609.png)

![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2571613.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571616.png)
![(2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B2571618.png)
